molecular formula C22H23N5O4 B2803425 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1286732-23-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No. B2803425
CAS RN: 1286732-23-7
M. Wt: 421.457
InChI Key: ZSFBMKPJWTURNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a synthesis method for 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was proposed, which involved alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method was found to be effective and suitable for large-scale preparation .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and depend on the specific conditions and reagents used. For instance, one study discussed the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, which involved several steps including bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is C15H13N3O2, and its molecular weight is 267.28 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antiprotozoal Activities : Derivatives of 1,2,4-oxadiazole, including those with piperidine moieties, have been synthesized and evaluated for their potential antimicrobial and antiprotozoal activities. These compounds exhibit a range of activities against different bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Jadhav et al., 2017).

  • Anticancer Properties : A study focused on the design, synthesis, and evaluation of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer properties against various cancer cell lines. This research underscores the potential of such compounds in cancer therapy (Kumar et al., 2016).

  • Tubulin Inhibition and Antiproliferative Effects : The discovery of a new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, illustrates the antiproliferative potential of these compounds. Such findings indicate the utility of these compounds in the development of novel anticancer drugs (Krasavin et al., 2014).

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in drug development, organic synthesis, and material science. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c28-22(24-17-3-4-18-19(12-17)30-11-10-29-18)16-2-1-9-27(13-16)14-20-25-21(26-31-20)15-5-7-23-8-6-15/h3-8,12,16H,1-2,9-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFBMKPJWTURNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

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